N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt
Overview
Description
N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid sodium salt (NANS) is a water-soluble compound with a wide range of applications in scientific research. NANS is an organic compound that is used in a variety of laboratory experiments, including biochemical and physiological studies. NANS is a versatile compound that can be used in a variety of ways, and its properties make it an ideal choice for a variety of research projects.
Scientific Research Applications
Hydrogel Delivery System for Regenerative Applications
“N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt” could potentially be used in the development of hydrogel delivery systems for regenerative applications . Hydrogels have played a significant role in many applications of regenerative medicine and tissue engineering due to their versatile properties in realizing design and functional requirements . Advantages for these clinical applications include ultraviolet light-free and rapid polymerization crosslinking kinetics, and a cell-friendly crosslinking environment that supports cell encapsulation or in situ crosslinking in the presence of cells and tissue .
Sensory Quality, Protein Oxidation, and Hydrolysis of Air-Dried Chicken Meat
Another potential application of “N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt” is in the food industry, specifically in the processing of air-dried chicken meat . The effects of low-sodium salt mixture substitution on sensory quality, protein oxidation, and the hydrolysis of air-dried chicken meat and its molecular mechanisms were investigated . The study found that the composite salt formulated with 1.6% KCl, 0.8% MgCl2, and 5.6% NaCl was found to improve the freshness and texture quality scores .
Metal Chelation
The natural aminocarboxylic acid product ethylenediamine-N,N’-disuccinic acid [(S,S)-EDDS] is able to form a stable complex with metal ions, making it an attractive biodegradable alternative for the synthetic metal chelator ethylenediaminetetraacetic acid (EDTA) . This suggests that “N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt” could potentially be used in similar applications, such as in the removal of heavy metals from wastewater or in the treatment of heavy metal poisoning .
properties
IUPAC Name |
sodium;8-(2-aminoethylamino)naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.Na/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEPKDURQAZBIS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399485 | |
Record name | N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |
CAS RN |
185503-88-2 | |
Record name | N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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